2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide, can be achieved through several established methods. Some of the classical synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various reagents under specific conditions.
For instance, one common method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact . These methods allow for the large-scale production of quinoline derivatives with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a quinoline derivative with a hydroxyl group, while substitution reactions may introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, some quinoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide include:
2-methoxyquinoline: A simpler derivative with similar structural features.
4-methylquinoline: Another derivative with a methyl group on the quinoline ring.
Quinoline-4-carboxamide: A derivative with a carboxamide group on the quinoline ring.
Uniqueness
What sets this compound apart from these similar compounds is the combination of the methoxy group, the 4-methylphenyl group, and the carboxamide group on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGJEAQJNMKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665294 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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